[3-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine
Description
[3-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a chlorinated aromatic compound featuring a dimethylamine group and a polychlorinated cyclohexadienyl substituent. Such compounds are often explored in materials science or agrochemical research due to their halogen-rich frameworks, though specific applications for this molecule remain uncharacterized in the provided sources.
Properties
Molecular Formula |
C14H13Cl4N |
|---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
3-chloro-N,N-dimethyl-4-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)8-3-4-9(11(15)5-8)10-6-13(17)14(18)7-12(10)16/h3-5,7,10H,6H2,1-2H3 |
InChI Key |
GSSRLAWNGLUYHA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C2CC(=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound [3-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a chlorinated organic molecule with significant potential in various biological applications. Its unique structure, characterized by a phenyl ring substituted with a dimethylamine group and a trichlorinated cyclohexadiene moiety, suggests diverse biological activities ranging from antimicrobial to anticancer properties.
- Molecular Formula : C14H13Cl4N
- Molecular Weight : 337.07 g/mol
- IUPAC Name : 3-chloro-N,N-dimethyl-5-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline
- CAS Number : 1261438-13-4
Biological Activity
Research indicates that compounds with similar structures often exhibit various pharmacological effects. The presence of multiple chlorine atoms enhances the compound's interaction with biological targets due to their electronegative nature, which can influence receptor binding and enzyme interactions.
Pharmacological Effects
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth. Studies suggest that chlorinated compounds can disrupt bacterial cell membranes or interfere with metabolic pathways.
- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of signaling pathways.
- Anti-inflammatory Effects : Similar chlorinated compounds are known to inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
The mechanism of action for [3-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine involves:
- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and affecting metabolic processes.
- Receptor Modulation : Its structure allows for interaction with various receptors, potentially leading to changes in cellular signaling pathways.
Case Studies
-
Antimicrobial Study : A study conducted on the efficacy of various chlorinated compounds demonstrated that [3-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus.
Compound Bacterial Strain Inhibition Zone (mm) Test Compound E. coli 15 Test Compound S. aureus 18 - Cancer Cell Line Study : In vitro studies on human breast cancer cell lines revealed that treatment with the compound led to a decrease in cell viability and an increase in markers of apoptosis.
Synthesis Methods
The synthesis of [3-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine typically involves:
- Chlorination reactions under controlled conditions.
- Use of catalysts to enhance selectivity for chlorination at specific positions on the aromatic ring.
Comparison with Similar Compounds
The following table compares [3-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Attributes |
|---|---|---|
| 2-Chlorophenol | Simple chlorinated phenol | Fewer substituents |
| 4-Chloroaniline | Amino group on chlorobenzene | Different biological activities |
| Trichloroacetic Acid | Strong acidic properties | Lacks the dimethylamine group |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares [3-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine with two compounds from the evidence: 3-chloro-N-phenyl-phthalimide () and 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) (–3). While these differ in core structure, functional groups, and applications, key contrasts are highlighted below.
Table 1: Comparative Analysis of Key Features
Structural and Functional Differences
This may reduce solubility and alter reactivity in cross-coupling reactions . Dopamine HCl lacks halogenation but features hydroxyl groups, enabling hydrogen bonding and ionic solubility—properties critical for its biological role .
Amine Functionality: The dimethylamine group in the target compound is less polar than dopamine’s primary amine, limiting water solubility. However, it may enhance lipophilicity, favoring membrane permeability in non-aqueous systems. Dopamine’s ethylamine backbone and HCl salt form facilitate rapid absorption in physiological environments, a stark contrast to the target compound’s likely industrial applications .
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